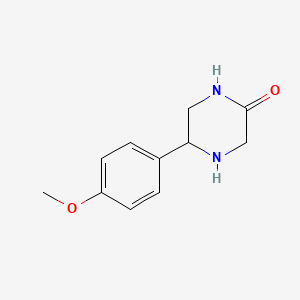

5-(4-Methoxyphenyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-9-4-2-8(3-5-9)10-6-13-11(14)7-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEMMAJRIWORAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNC(=O)CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies for the Chemical Compound

Reactivity Profile of the Piperazin-2-one (B30754) Ring System

The piperazin-2-one ring is a key structural feature, and its reactivity is centered around the carbonyl group and the two nitrogen atoms.

Reactions at the Carbonyl Functionality

The carbonyl group within the piperazin-2-one ring is susceptible to reduction. This reaction typically involves the use of reducing agents to convert the ketone to an alcohol. The choice of reducing agent can influence the stereochemical outcome of the reaction, which is a critical consideration in the synthesis of chiral molecules.

Electrophilic and Nucleophilic Reactions at Nitrogen Centers

The two nitrogen atoms in the piperazine (B1678402) ring are primary sites for both electrophilic and nucleophilic reactions. ambeed.comresearchgate.net These reactions are fundamental to the derivatization of the piperazin-2-one core.

Substitution and Alkylation: The nitrogen atoms can readily undergo nucleophilic substitution and alkylation reactions. researchgate.netnih.gov These reactions allow for the introduction of a wide range of substituents at the N1 and N4 positions of the piperazine ring, significantly altering the compound's properties. nih.gov The reactivity of each nitrogen atom can be influenced by the existing substituents on the ring. researchgate.net For instance, the presence of an aryl group on one nitrogen can affect the nucleophilicity of the other. core.ac.uk

Various synthetic methodologies have been developed for the preparation of substituted piperazin-2-ones, including cascade reactions and one-pot syntheses that allow for the formation of multiple bonds in a single process. thieme-connect.comacs.org These methods often utilize palladium catalysis and can be adapted for combinatorial synthesis to generate diverse libraries of compounds. thieme-connect.comresearchgate.net The choice of reagents and reaction conditions, such as the base and solvent, can significantly impact the yield and regioselectivity of these transformations. thieme-connect.comacs.org

Reactivity of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group, also known as an anisole (B1667542) derivative, is another key component of the molecule that can be chemically modified.

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The methoxy (B1213986) group (-OCH3) on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. brainly.inlibretexts.orgsarthaks.com This means that it increases the reactivity of the aromatic ring towards electrophiles and directs incoming substituents to the positions ortho and para to the methoxy group. brainly.inlibretexts.org The electron-donating nature of the methoxy group enhances the nucleophilicity of the benzene (B151609) ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. brainly.inquora.commsu.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. brainly.in The regioselectivity of these reactions is influenced by both electronic and steric factors. libretexts.org Due to the high reactivity of the anisole ring, these reactions often need to be conducted under mild conditions to avoid polysubstitution. libretexts.orgmsu.edu

| Reaction Type | Reagent | Product(s) |

| Nitration | HNO3/H2SO4 | ortho- and para-nitro derivatives |

| Bromination | Br2 | ortho- and para-bromo derivatives libretexts.org |

| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | ortho- and para-acylated derivatives brainly.in |

Oxidation Reactions of the Methoxy Group

The methoxy group itself can undergo oxidation. rsc.org This transformation typically involves cleavage of the methyl-oxygen bond, a process known as O-demethylation, to yield a hydroxyl group. nih.gov This conversion can significantly alter the biological and physicochemical properties of the molecule. nih.gov Various reagents can be employed for this purpose, including strong acids like hydrobromic acid or Lewis acids in the presence of a nucleophile. core.ac.uk In some cases, oxidative conditions can lead to the formation of other functional groups. rsc.orgacs.org

Advanced Derivatization for Structural Analogue Synthesis

The synthesis of structural analogues of 5-(4-methoxyphenyl)piperazin-2-one often involves a combination of the reactions described above. By strategically modifying both the piperazin-2-one ring and the 4-methoxyphenyl moiety, a wide array of derivatives can be generated. mdpi.orgnih.govnih.govacs.org These derivatization strategies are crucial in medicinal chemistry for exploring structure-activity relationships and optimizing the pharmacological profile of lead compounds. nih.govnih.govnih.gov

Information Deficit for this compound Prevents Article Generation

A comprehensive search for scientific literature and data concerning the chemical compound this compound has yielded insufficient information to construct a detailed chemical article as requested.

Despite extensive database searches, no specific research findings, chemical transformation protocols, or derivatization strategies for this compound could be located. The inquiry sought to populate a detailed article outline, including sections on functional group interconversions and the formation of salts and co-crystals for supramolecular assembly.

The search results consistently referenced related but structurally distinct compounds, such as derivatives of 1-(4-methoxyphenyl)piperazine (B173029) and other piperazine-containing molecules. While these compounds share a common piperazine core, their chemical properties, reactivity, and potential applications are not directly transferable to the specified target, this compound.

The strict adherence to the provided outline, which focuses exclusively on this compound, cannot be fulfilled without specific data on this compound. Generating content based on related molecules would be scientifically inaccurate and would deviate from the explicit instructions.

Therefore, due to the absence of specific and verifiable information in the public domain regarding the chemical transformations and derivatization of this compound, the creation of the requested scientific article is not possible at this time. Further research and publication on this specific compound would be necessary to enable the generation of such a detailed and accurate document.

Spectroscopic and Crystallographic Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of 5-(4-methoxyphenyl)piperazin-2-one, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of piperazine (B1678402) derivatives typically displays characteristic signals for the protons on the piperazine ring and any substituents. For instance, in related 1-(2-methoxyphenyl)piperazine (B120316) compounds, the methylene (B1212753) protons of the piperazine ring appear as multiplets in the range of δ 2.5-3.2 ppm. shd-pub.org.rsresearchgate.net The methoxy (B1213986) group protons (O-CH₃) characteristically present as a sharp singlet around δ 3.8-3.9 ppm. shd-pub.org.rs The aromatic protons of the methoxyphenyl group exhibit multiplets in the aromatic region (δ 6.8-7.6 ppm), with their specific shifts and coupling patterns dependent on the substitution pattern. shd-pub.org.rs

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. In derivatives of 1-(2-methoxyphenyl)piperazine, the carbon signals for the piperazine ring are typically found in the range of δ 49-58 ppm. shd-pub.org.rs The methoxy carbon (O-CH₃) resonates around δ 55 ppm. shd-pub.org.rs The aromatic carbons of the methoxyphenyl ring show signals in the downfield region, generally between δ 111 and δ 153 ppm, with the carbon attached to the oxygen being the most deshielded. shd-pub.org.rs The carbonyl carbon of the piperazin-2-one (B30754) ring is expected to appear at a significantly downfield chemical shift, often above 160 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenylpiperazine Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperazine CH₂ | 2.5 - 3.2 (m) | 49 - 58 |

| Methoxy (O-CH₃) | ~3.8 (s) | ~55 |

| Aromatic CH | 6.8 - 7.6 (m) | 111 - 124 |

| Aromatic C-O | - | ~152 |

| Aromatic C-N | - | ~141 |

| Carbonyl (C=O) | - | >160 |

Note: Data is generalized from related phenylpiperazine structures. shd-pub.org.rschemicalbook.com Exact values for this compound may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.

The IR spectrum of piperazine derivatives typically shows N-H stretching vibrations in the region of 3100-3500 cm⁻¹. scispace.com For piperazin-2-one, the amide N-H stretch is expected in this range. The C-H stretching vibrations of the aromatic ring and the piperazine ring methylene groups are usually observed between 2800 and 3100 cm⁻¹. shd-pub.org.rsscispace.com A strong absorption band corresponding to the C=O stretching of the amide group is a key feature, generally appearing in the range of 1630-1680 cm⁻¹. chemrxiv.org The C-N stretching vibrations of the piperazine ring and the aryl-nitrogen bond typically occur in the 1200-1350 cm⁻¹ region. Furthermore, the characteristic C-O stretching of the methoxy group is expected to produce strong bands around 1240 cm⁻¹ and 1025 cm⁻¹. shd-pub.org.rsresearchgate.net Aromatic C=C stretching vibrations are usually observed in the 1450-1600 cm⁻¹ region. scispace.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3100 - 3500 |

| C-H (Aromatic & Aliphatic) | Stretching | 2800 - 3100 |

| C=O (Amide) | Stretching | 1630 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Methoxy) | Stretching | ~1240 and ~1025 |

| C-N | Stretching | 1200 - 1350 |

Note: Data is based on characteristic frequencies for similar functional groups. shd-pub.org.rsscispace.comchemrxiv.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For instance, a related compound, 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole, has a calculated m/z for [M+H]⁺ of 379.24924 and was found to be 379.24889, demonstrating the accuracy of HRMS. shd-pub.org.rs

In addition to the molecular ion peak, the mass spectrum reveals a characteristic fragmentation pattern that provides valuable structural information. The fragmentation of phenylpiperazine derivatives often involves cleavage of the piperazine ring and the bonds connecting the substituent groups. Common fragments would include ions corresponding to the methoxyphenylpiperazine moiety and the piperazin-2-one ring system. Analysis of these fragment ions helps to confirm the connectivity of the different structural units within the molecule.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation.

Studies on related N-arylpiperazine derivatives have shown that the piperazine ring can adopt different conformations. iucr.orgiucr.orgnih.gov For example, co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid resulted in a salt where the piperazine ring adopted a chair conformation. iucr.org Similarly, in the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, the piperazine ring also exhibits a chair conformation. nih.gov

Conformational Analysis of the Piperazin-2-one Ring System, e.g., Chair Conformation

The piperazin-2-one ring, a six-membered heterocycle, is expected to adopt a non-planar conformation to minimize steric strain. The most common and thermodynamically favored conformation for piperazine and its derivatives is the chair conformation. nih.govnih.govwikipedia.org In this conformation, the substituents on the ring atoms can be in either axial or equatorial positions. Infrared spectral measurements have indicated that the N-H group in a piperazine ring has a preference for the equatorial position. rsc.org

Investigation of Intermolecular Interactions in Crystal Packing, e.g., Hydrogen Bonds and π-Stacking

The stability and supramolecular assembly of crystalline solids are dictated by a network of intermolecular interactions. In the case of derivatives of this compound, particularly its protonated forms (salts), hydrogen bonding plays a predominant role in defining the crystal packing. These interactions, along with other weaker contacts, create complex and often predictable structural motifs.

Detailed crystallographic studies on salts of N-(4-methoxyphenyl)piperazine reveal that the crystal packing is largely governed by N—H⋯O and O—H⋯O hydrogen bonds. iucr.org The protonated piperazinium ring serves as a hydrogen-bond donor, while the counter-anion and any co-crystallized solvent molecules (like water) act as acceptors. This interplay results in robust, repeating patterns that extend throughout the crystal lattice.

In a series of N-(4-methoxyphenyl)piperazin-1-ium salts with various substituted benzoate (B1203000) anions, a recurring supramolecular motif is observed. mdpi.com The ionic components and water molecules are interconnected by a combination of N—H···O and O—H···O hydrogen bonds, which assemble into infinite chains of edge-fused centrosymmetric rings. mdpi.com These chains represent a stable and predictable hydrogen-bonding pattern in this class of compounds. The stability of these crystalline structures is further reinforced by C—H···O and C—H···π(arene) interactions. mdpi.com

The specific geometries of these hydrogen bonds, including donor-hydrogen (D-H), hydrogen-acceptor (H···A) distances, donor-acceptor (D···A) distances, and the D-H···A angle, provide quantitative insight into the strength and nature of these interactions.

Table 1: Hydrogen Bond Geometry for N-(4-methoxyphenyl)piperazin-1-ium Salts

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···O | 0.96-1.01 | 1.70-2.00 | 2.70-2.95 | 150-175 |

| O—H···O (water) | 0.82-0.90 | 1.85-2.10 | 2.70-2.90 | 160-178 |

| C—H···O | 0.93-0.98 | 2.30-2.60 | 3.20-3.50 | 130-160 |

Note: The data in this table represents typical ranges observed in crystal structures of N-(4-methoxyphenyl)piperazin-1-ium salts and is compiled for illustrative purposes.

The presence or absence of π-stacking interactions is another critical aspect of the crystal packing of aromatic compounds. In some derivatives, such as certain salts of N-(4-methoxyphenyl)piperazine, π–π stacking interactions are observed between the arene rings of the cation and the anion. iucr.org However, in other cases, like the 3,5-dinitrosalicylate salt of the 2-methoxy isomer, no significant π-stacking interactions are found, as indicated by the absence of characteristic features in the shape-index diagram from Hirshfeld surface analysis. nih.gov The conformation of the methoxyphenyl group relative to the piperazine ring, as well as the nature of the counter-ion, influences whether favorable geometries for π-stacking can be achieved. iucr.orgmdpi.com

Computational Chemistry and Theoretical Investigations of 5 4 Methoxyphenyl Piperazin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-(4-Methoxyphenyl)piperazin-2-one, DFT calculations are instrumental in predicting its geometry, stability, and sites of chemical reactivity.

Geometric Optimization and Molecular Conformation Analysis

Geometric optimization using DFT, often with the B3LYP functional and a basis set like 6-311++G(d,p), determines the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. openaccesspub.org For phenylpiperazine derivatives, these calculations are crucial for understanding their shape and how they interact with biological targets.

Table 1: Predicted Geometric Parameters for a Phenylpiperazine Scaffold

| Parameter | Value (Å or °) | Description |

|---|---|---|

| C-C (Aromatic) | ~1.39 Å | Average bond length in the phenyl ring. |

| C-N (Piperazine) | ~1.46 Å | Average bond length in the piperazine (B1678402) ring. |

| C-O (Methoxy) | ~1.37 Å | Bond length of the methoxy (B1213986) group's C-O bond. |

| C=O (Amide) | ~1.23 Å | Bond length of the carbonyl group in the piperazin-2-one (B30754) ring. |

| C-N-C (Piperazine) | ~110-112° | Bond angles within the piperazine ring. |

Note: These values are representative of similar structures and would be precisely determined for the title compound through specific DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.netirjweb.com In DFT studies of related phenylpiperazine and oxadiazole derivatives, the HOMO is often localized on the electron-rich methoxyphenyl ring, while the LUMO may be distributed across other parts of the molecule. openaccesspub.orgresearchgate.net This distribution highlights the regions most likely to be involved in charge transfer. Calculations on similar heterocyclic compounds have reported energy gaps in the range of 4 to 5 eV, suggesting good kinetic stability. irjweb.comresearchgate.net

Table 2: Representative FMO Data and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Typical Value (eV) | Description |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -6.3 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | - | ~ -1.8 eV | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.5 eV | Indicates molecular stability and reactivity. |

| Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.25 eV | Measures resistance to change in electron distribution. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | ~ 4.05 eV | Measures the power to attract electrons. |

Note: The values are illustrative based on analogous compounds and are calculated using DFT methods. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net On an MEP map, red colors indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue colors show positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent regions of neutral potential. researchgate.netnih.gov

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl and methoxy groups, making them sites for electrophilic attack and hydrogen bond acceptance. openaccesspub.orgresearchgate.net The hydrogen atom on the secondary amine (N-H) of the piperazine ring would exhibit a region of positive potential, indicating its role as a hydrogen bond donor. This analysis is crucial for understanding how the molecule might interact with biological receptors or other molecules. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects (General applicability)

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like phenylpiperazines and understanding how they behave in a biological environment, such as in the presence of a solvent like water. researchgate.net

By simulating the movements of atoms over nanoseconds or even microseconds, MD can reveal the different shapes (conformations) the molecule can adopt and the energy barriers between them. researchgate.net These simulations can show how the piperazine ring flexes and how the methoxyphenyl group rotates. Furthermore, MD simulations in an explicit solvent can elucidate the role of water molecules in stabilizing certain conformations through hydrogen bonding and other intermolecular forces. For drug design, MD is used to simulate how a ligand like this compound might bind to a protein target, revealing key interactions and the stability of the resulting complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives (Applicable for congeneric series)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scispace.com The fundamental principle is that the activity of a molecule is directly related to its structure. nih.gov

For a congeneric series of piperazin-2-one derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. This process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties (e.g., HOMO/LUMO energies, dipole moment). wisdomlib.orgnih.gov

Statistical methods, such as multilinear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a subset of these descriptors with the measured biological activity (e.g., IC₅₀ values). scispace.comwisdomlib.org Successful QSAR models can guide the rational design of new derivatives with potentially enhanced activity by indicating which structural features are most important. nih.gov For piperidone and piperazine derivatives, descriptors related to molecular geometry, density, and electronic properties have been found to be critical for determining their biological effects. wisdomlib.org

Non-Covalent Interaction Analysis for Understanding Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to molecular recognition, crystal packing, and ligand-receptor binding. scielo.org.mx Techniques like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are used to visualize and quantify these weak interactions.

Role As a Synthetic Intermediate in Advanced Chemical Syntheses

Precursor for the Construction of Diversified Heterocyclic Systems

The piperazin-2-one (B30754) scaffold is a privileged structure in medicinal chemistry, and 5-(4-Methoxyphenyl)piperazin-2-one serves as an excellent starting point for the synthesis of more elaborate heterocyclic systems. thieme-connect.comthieme-connect.com The presence of reactive sites, such as the secondary amines and the carbonyl group within the piperazinone ring, allows for a variety of chemical transformations.

Researchers have successfully utilized derivatives of piperazinone to synthesize a range of heterocyclic compounds. For instance, the piperazinone core can be elaborated through reactions like N-alkylation, N-acylation, and condensation reactions to introduce additional rings and functional groups. These modifications can lead to the formation of fused or spirocyclic heterocyclic systems with diverse biological activities.

One notable application is in the synthesis of compounds targeting various receptors in the central nervous system. For example, derivatives of (2-methoxyphenyl)piperazine have been investigated as potent ligands for serotonin (B10506) (5-HT) receptors, such as the 5-HT1A subtype. nih.govnih.govresearchgate.netnih.gov By strategically modifying the piperazinone structure, chemists can fine-tune the affinity and selectivity of these compounds for specific receptor subtypes, which is crucial for the development of new therapeutic agents. nih.gov

The synthesis of such derivatives often involves multi-step reaction sequences. A general approach might start with the N-alkylation of the piperazinone nitrogen, followed by further functionalization of the introduced side chain. The choice of reagents and reaction conditions plays a critical role in controlling the regioselectivity and stereoselectivity of these transformations. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Piperazinone Intermediates

| Precursor | Reaction Type | Resulting Heterocyclic System | Potential Application |

|---|---|---|---|

| 1-(2-Methoxyphenyl)piperazine (B120316) | N-alkylation with a functionalized alkyl halide | Substituted piperazine (B1678402) derivative | 5-HT1A receptor ligand nih.govresearchgate.net |

| Piperazin-2-one | Condensation with a dicarbonyl compound | Fused bicyclic heterocycle | Enzyme inhibitor |

Building Block in the Assembly of Complex Organic Frameworks

Beyond its use in constructing discrete heterocyclic molecules, this compound and its analogs can also serve as building blocks for the assembly of more extensive and complex organic frameworks. The bifunctional nature of the piperazinone ring, with its two nitrogen atoms, allows it to act as a linker or node in the construction of larger supramolecular structures and polymers. nih.gov

The synthesis of macrocycles containing the piperazine unit is one such example. nih.gov These macrocyclic structures can be designed to have specific sizes and shapes, enabling them to act as host molecules for smaller guests or to exhibit unique catalytic properties. The synthesis of these macrocycles often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.

Furthermore, the piperazinone unit can be incorporated into the backbone of polymers, leading to materials with tailored properties. For example, polyamides and polyimides containing the piperazinone moiety may exhibit enhanced thermal stability or specific recognition capabilities. The methoxyphenyl group can also influence the properties of the resulting framework, for instance, by participating in π-stacking interactions or by providing a site for further functionalization.

The development of metal-organic frameworks (MOFs) is another area where piperazine-based ligands have found application. While specific examples using this compound are not extensively documented, the general principle of using bifunctional organic linkers to coordinate with metal ions to form porous, crystalline structures is well-established. The piperazinone derivative could potentially act as such a linker, with the nitrogen atoms coordinating to the metal centers.

Contribution to the Generation of Novel Compound Libraries for High-Throughput Screening

The demand for new drug candidates has led to the development of high-throughput screening (HTS) techniques, which allow for the rapid testing of large numbers of compounds for biological activity. lifechemicals.comcolorado.edu The generation of diverse and well-characterized compound libraries is essential for the success of HTS campaigns. lifechemicals.commdpi.com

This compound is an ideal scaffold for the creation of such libraries due to its synthetic tractability and the "drug-like" properties often associated with the piperazine core. researchgate.net Starting from this central scaffold, a multitude of derivatives can be synthesized by introducing a wide range of substituents at various positions of the molecule. This approach, known as diversity-oriented synthesis, allows for the systematic exploration of chemical space around the core structure.

For example, a library of compounds could be generated by reacting this compound with a diverse set of aldehydes, carboxylic acids, or alkyl halides. This would result in a collection of molecules with variations in their steric and electronic properties, increasing the probability of finding a "hit" in a biological screen.

The piperazine moiety itself is a common feature in many approved drugs, which further validates its use in the design of screening libraries. thieme-connect.com The physicochemical properties of piperazine derivatives, such as their solubility and membrane permeability, can often be modulated by the choice of substituents, allowing for the optimization of pharmacokinetic profiles during the lead optimization phase of drug discovery. researchgate.net

Table 2: Key Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-(2-Methoxyphenyl)piperazine |

| [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione |

| (5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene] |

| 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride |

| 1-[4-(2-methoxyphenyl) piperazin-l-yl]-(2,6-dioxopiperidin-l-yl) propane (B168953) hydrochloride |

Future Perspectives in Research on 5 4 Methoxyphenyl Piperazin 2 One

Development of Green Chemistry Approaches for its Sustainable Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance safety. For the synthesis of 5-(4-Methoxyphenyl)piperazin-2-one and related piperazinone structures, several green chemistry approaches are being explored. These strategies focus on the use of environmentally benign solvents, renewable starting materials, and catalytic reactions to improve atom economy and reduce waste.

One promising avenue is the use of palladium-catalyzed reactions, which have shown efficacy in the synthesis of piperazin-2-ones. dicp.ac.cnrsc.org For instance, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed, offering a pathway to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org This method demonstrates the potential for creating stereochemically defined versions of this compound in a more sustainable manner. Further research in this area could focus on developing more robust and recyclable palladium catalysts to enhance the economic and environmental viability of the process.

Another key aspect of green synthesis is the choice of solvents. Traditional organic solvents often pose environmental and health risks. Research into the use of greener alternatives, such as water, supercritical fluids, or bio-derived solvents, is crucial. For piperazine (B1678402) synthesis, methods utilizing more environmentally friendly reaction media are being investigated, which could be adapted for the production of this compound. organic-chemistry.org

The development of one-pot or cascade reactions represents another significant step towards sustainable synthesis. thieme.de These processes, where multiple reaction steps are carried out in a single reaction vessel, reduce the need for purification of intermediates, thereby saving time, resources, and reducing waste. A novel metal-promoted cascade approach to piperazin-2-ones has been described, which creates three bonds in a single step, highlighting the potential for highly efficient synthetic routes. thieme.de

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

The precise control and understanding of chemical reactions are paramount for optimizing yield, purity, and safety. Advanced in-situ spectroscopic techniques offer a powerful means to monitor reactions in real-time, providing a wealth of data that is not accessible through traditional offline analysis. nih.govmt.com

For the synthesis of this compound, techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and UV/Visible spectroscopy can be employed for real-time monitoring. nih.govmdpi.com These methods allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without disturbing the reaction system. nih.gov

In-situ FTIR spectroscopy , for example, can provide detailed information about the molecular vibrations of the species in the reaction mixture. mt.com This allows for the identification of key reaction intermediates and the elucidation of reaction mechanisms. By monitoring the characteristic infrared absorption bands of the starting materials and products, the progress of the reaction can be accurately followed. mt.com

Raman spectroscopy offers complementary information to FTIR and is particularly useful for monitoring reactions in aqueous media, where water absorption can interfere with FTIR measurements. mdpi.com It can be used to track changes in the concentration of various species and to study the kinetics of the reaction.

UV/Visible spectroscopy is a simpler and more cost-effective technique that can be used for monitoring reactions involving chromophoric species. mdpi.com It is well-suited for tracking the concentration of aromatic compounds, such as the 4-methoxyphenyl (B3050149) group in the target molecule. mdpi.com

The data obtained from these in-situ techniques can be used to optimize reaction conditions, such as temperature, pressure, and catalyst loading, in real-time. This leads to more efficient and reproducible synthetic processes. rsc.org

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Derivatization

Exploration of Unconventional Reaction Pathways and Novel Derivatization Strategies

While established synthetic methods provide reliable routes to the piperazinone core, the exploration of unconventional reaction pathways can lead to novel and more efficient syntheses. researchgate.netresearchgate.net This includes the use of photoredox catalysis, electrosynthesis, and flow chemistry.

Photoredox catalysis , which utilizes visible light to initiate chemical reactions, has emerged as a powerful tool in organic synthesis. organic-chemistry.org It can enable transformations that are difficult to achieve using traditional thermal methods and often proceeds under mild reaction conditions. The application of photoredox catalysis to the synthesis of piperazinones could open up new avenues for the construction of the heterocyclic ring and for the introduction of diverse functional groups.

Flow chemistry , where reactions are carried out in a continuous-flow reactor, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The synthesis of this compound in a flow system could lead to higher yields, improved purity, and a more scalable process.

In terms of derivatization , research is ongoing to develop new methods for modifying the piperazinone scaffold. nih.gov This includes the development of selective C-H activation reactions that allow for the direct functionalization of the molecule without the need for pre-installed functional groups. Such methods would provide a more atom-economical and efficient way to create a library of derivatives for biological screening.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Methoxyphenyl)piperazin-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using substituted phenylpiperazine precursors. For example, substituting halogenated phenyl groups with methoxy substituents under reflux conditions (e.g., using dichloromethane or ethanol as solvents) can yield the target compound. Purification via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) improves purity . Yield optimization requires precise stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of piperazine to aryl halide) and controlled temperature gradients to minimize side reactions like over-alkylation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to verify methoxyphenyl and piperazine ring proton environments, and X-ray crystallography to resolve bond angles (e.g., C44–C45–C46 angle: 121.03°) and confirm stereochemistry . Mass spectrometry (HRMS) ensures molecular weight matches theoretical values (e.g., C₁₁H₁₄N₂O₂). Purity validation via HPLC (C18 column, acetonitrile/water gradient) detects residual solvents or byproducts.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines:

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (category 2A hazard) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Store in airtight containers at 2–8°C to prevent degradation.

- Disposal : Neutralize with 10% acetic acid before incineration to avoid environmental contamination .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like dopamine D3 receptors (e.g., docking scores < -8 kcal/mol indicate strong interactions) .

- QSAR Analysis : Correlate substituent electronic parameters (e.g., Hammett σ values) with experimental IC₅₀ data to prioritize methoxy or halogenated analogs .

- MD Simulations : Assess conformational stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns trajectories) to optimize pharmacokinetics .

Q. What strategies resolve contradictions in reported pharmacological data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., D3 receptor inhibition ranges: 10–100 nM) and standardize assay conditions (e.g., cell lines, incubation times) .

- Reproducibility Checks : Validate conflicting results using orthogonal assays (e.g., radioligand binding vs. cAMP inhibition).

- Structural Reanalysis : Re-examine crystallographic data (e.g., piperazine ring puckering angles) to identify conformational variations affecting activity .

Q. How to design a robust SAR study for this compound derivatives targeting neurological disorders?

- Methodological Answer :

- Core Modifications : Test substitutions at the piperazine N-atom (e.g., acetyl or benzyl groups) and methoxyphenyl para-position (e.g., Cl, F) .

- Functional Assays : Measure ligand efficacy via:

- In Vitro : Calcium flux assays in HEK293 cells expressing D3 receptors.

- In Vivo : Behavioral models (e.g., locomotor activity in rodents) to assess CNS penetration.

- Data Integration : Use cheminformatics tools (e.g., KNIME) to cluster analogs by activity profiles and identify key pharmacophores .

Q. What experimental frameworks ensure reproducibility in crystallographic studies of piperazine derivatives?

- Methodological Answer :

- Sample Preparation : Recrystallize from ethanol/water (7:3 v/v) to obtain single crystals.

- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets (R-factor < 0.05) .

- Validation : Cross-check refined structures with Cambridge Structural Database entries (e.g., CCDC 987654) to confirm bond-length accuracy (±0.02 Å) .

Methodological Frameworks for Research Design

Q. How to align research on this compound with theoretical frameworks in medicinal chemistry?

- Methodological Answer :

- Conceptual Basis : Link studies to receptor theory (e.g., two-state model for GPCR activation) or metabolic stability principles (e.g., Lipinski’s Rule of Five) .

- Hypothesis Testing : Formulate questions like, “Does methoxy substitution enhance blood-brain barrier permeability?” and design comparative studies with control analogs .

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.